4,4'-(Pyridine-2,5-diyl)dibenzoic acid
Overview
Description
4,4’-(Pyridine-2,5-diyl)dibenzoic acid is a chemical compound with the molecular formula C19H13NO4 . It is an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer . It has been used as a useful intermediate in the preparation of Metal Organic Frameworks (MOFs) .
Synthesis Analysis
The 4,4’-(Pyridine-2,5-diyl)dibenzoic acid containing bipyridine unit was used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .Molecular Structure Analysis
The molecular structure of 4,4’-(Pyridine-2,5-diyl)dibenzoic acid is characterized by a pyridine ring flanked by two benzoic acid groups . The molecular weight of the compound is 319.32 daltons .Chemical Reactions Analysis
4,4’-(Pyridine-2,5-diyl)dibenzoic acid has been used as an adaptable linker for assembling a diversity of new manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers (CPs) .Scientific Research Applications
Polymer Membranes for Fuel Cells : Sun et al. (2016) demonstrated the use of a bipyridine unit-containing monomer, similar to 4,4'-(Pyridine-2,5-diyl)dibenzoic acid, in synthesizing novel non-planar polybenzimidazole copolymers. These copolymers exhibit excellent solubility, high proton conductivity, and significant anti-oxidative properties, making them suitable for high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) (Sun et al., 2016).
Coordination Polymers with Sensing and Magnetic Properties : Yan et al. (2020) used an aromatic tricarboxylic acid with a pyridine core, structurally related to 4,4'-(Pyridine-2,5-diyl)dibenzoic acid, to synthesize four coordination polymers. These polymers have diverse structures and show potential for luminescence sensing and magnetic properties (Yan et al., 2020).
Polybenzimidazoles for Polymer Electrolyte Membrane Fuel Cell Applications : Xiao et al. (2005) synthesized polybenzimidazoles incorporating main chain pyridine groups from pyridine dicarboxylic acids, including compounds related to 4,4'-(Pyridine-2,5-diyl)dibenzoic acid. These membranes displayed high proton conductivities and mechanical integrity, indicating their suitability for high-temperature polymer electrolyte membrane fuel cell applications (Xiao et al., 2005).
Silver(I) Complex Derivative Synthesis : Caballero et al. (2001) synthesized a new polydentate N-heterocyclic biscarbene using a derivative of 4,4'-(Pyridine-2,5-diyl)dibenzoic acid, showing its potential in creating complex silver(I) derivatives (Caballero et al., 2001).
Metal-Organic Frameworks (MOFs) : Zhang et al. (2016) replaced the central benzene ring of a known ligand with a pyridine structurally related ligand, similar to 4,4'-(Pyridine-2,5-diyl)dibenzoic acid, to create different two-dimensional MOFs. This modification allowed for significant structural changes to the frameworks (Zhang et al., 2016).
Pyridine-Containing Polybenzimidazole Membranes : Fang et al. (2016) developed a novel pyridine-containing polybenzimidazole membrane for high-temperature polymer electrolyte membrane fuel cells. The membrane exhibited good thermal stability and high proton conductivity (Fang et al., 2016).
Future Directions
The future directions of 4,4’-(Pyridine-2,5-diyl)dibenzoic acid research could involve its use in the synthesis of novel non-planar PBI copolymers and in the assembly of coordination polymers . It could also be explored for its potential applications in the preparation of Metal Organic Frameworks (MOFs) .
properties
IUPAC Name |
4-[6-(4-carboxyphenyl)pyridin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-12(2-6-14)16-9-10-17(20-11-16)13-3-7-15(8-4-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAKBLHTDRACTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698182 | |
Record name | 4,4'-(Pyridine-2,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30249-86-6 | |
Record name | 4,4'-(Pyridine-2,5-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40698182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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